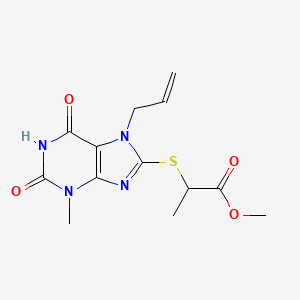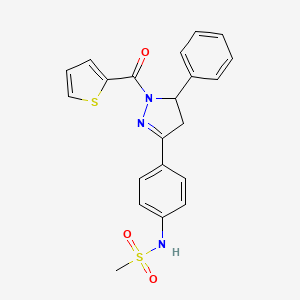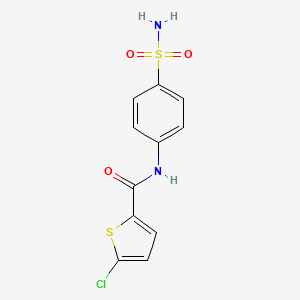
N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluoro-3-methyl-1-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Research has focused on synthesizing N-(quinolin-8-yl)benzenesulfonamide derivatives using various methods, such as amidation reactions, to create targeted products for further study. These derivatives have been structurally characterized by NMR and mass spectrometry, providing a foundation for understanding their potential applications in scientific research (Chen Bin, 2015).
Molecular Structure and Activity : A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides explored their anticancer activity. The structural and activity relationship was analyzed, showing that certain derivatives exhibit potent anticancer activity against various human tumor cell lines, suggesting a promising area for further investigation into their therapeutic applications (B. Żołnowska et al., 2018).
Antimicrobial and Anticancer Potential
Antimicrobial Evaluation : Compounds combining quinoline with sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. Such studies have identified derivatives with high activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from quinoline-benzenesulfonamide derivatives (Biointerface Research in Applied Chemistry, 2019).
Anticancer Applications : The exploration of novel quinolines as potential anticancer and radioprotective agents has led to the synthesis of various 4-(quinolin-l-yl) benzenesulfonamide derivatives. These compounds have demonstrated interesting cytotoxic activity in vitro, suggesting their utility in cancer research and treatment development (M. Ghorab et al., 2008).
Fluorescent Probes and Analytical Applications
Fluorescent Probes for Zn2+ Detection : Research into the design and synthesis of fluorescent probes for zinc ion detection has utilized derivatives of benzenesulfonamide. These studies aim to develop more sensitive and efficient methods for zinc ion detection in biological samples, indicating the versatility of these compounds in analytical chemistry (Ryosuke Ohshima et al., 2010).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-3-21-17-8-5-14(11-13(17)4-9-18(21)22)20-25(23,24)15-6-7-16(19)12(2)10-15/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKCILCDLDRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)
![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)


![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)